molecular formula C6H12ClNO B2792106 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2305253-52-3

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2792106
CAS No.: 2305253-52-3
M. Wt: 149.62
InChI Key: FWQRDURUFQXRKN-UHFFFAOYSA-N
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Description

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride is a synthetic chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . The methoxy group can be introduced through subsequent reactions involving methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced further to form fully saturated piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In neurological research, it is known to affect dopaminergic neurons by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is similar to that of MPTP, a well-known neurotoxin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-3,6-7H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQRDURUFQXRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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